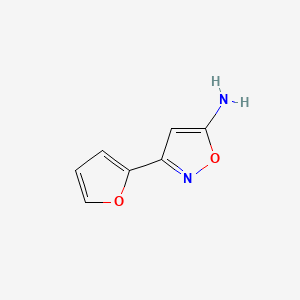

3-(Furan-2-yl)isoxazol-5-amine

Descripción

Significance of Isoxazole (B147169) Scaffolds in Organic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern chemical science. mdpi.com Its unique electronic and structural features make it a versatile building block in synthesis and a privileged scaffold in drug discovery. nih.govsymc.edu.cn

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. A pivotal moment came in 1903 when Ludwig Claisen synthesized the first compound in the isoxazole series. This foundational work laid the groundwork for future explorations into the synthesis and reactivity of these heterocycles. A significant leap forward occurred between 1930 and 1946 with Quilico's research on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds, a method that remains highly relevant today. ijpcbs.com The development of 1,3-dipolar cycloaddition reactions further empowered chemists to construct isoxazole rings with high efficiency and control over their substitution patterns.

The isoxazole nucleus is a recurring motif in a variety of biologically active molecules, both natural and synthetic. nih.govsymc.edu.cn Nature provides examples such as ibotenic acid and muscimol, which exhibit significant neurological activities and have inspired the development of synthetic analogs. wikipedia.org

In the realm of synthetic pharmaceuticals, the isoxazolyl group is a key component in a wide array of drugs, demonstrating its broad therapeutic potential. wikipedia.orgrsc.org Notable examples include certain beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin, the COX-2 inhibitor valdecoxib, and the anti-inflammatory drug leflunomide. wikipedia.org The presence of the isoxazole ring can influence a molecule's pharmacokinetic properties and its ability to interact with biological targets. symc.edu.cn The structural characteristics of isoxazole allow for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition processes. symc.edu.cn

Below is a table showcasing some prominent drugs containing the isoxazole scaffold:

| Drug Name | Therapeutic Class |

| Valdecoxib | COX-2 Inhibitor |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Flucloxacillin | Antibiotic |

| Leflunomide | Anti-inflammatory |

| Danazol | Anabolic Steroid |

| Sulfamethoxazole | Antibiotic |

| Zonisamide | Anticonvulsant |

| Risperidone | Antipsychotic |

| Isocarboxazid | Antidepressant |

This table is for informational purposes and is not exhaustive.

Importance of Furan (B31954) Moieties in Chemical and Biological Systems

The furan ring, another five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in chemistry and biology. ijabbr.com The first furan compound to be discovered was 2-furoic acid in 1780. zenodo.org Furan and its derivatives are found in numerous natural products and are utilized in various industrial and pharmaceutical applications. zenodo.orgresearchgate.net

The furan moiety is a key structural element in a wide range of biologically active compounds, contributing to their therapeutic effects. ijabbr.comutripoli.edu.ly These compounds exhibit a diverse spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net The versatility of the furan ring allows for the synthesis of a vast number of derivatives with distinct biological profiles. ijabbr.comresearchgate.net

Rationale for Academic Research on 3-(Furan-2-yl)isoxazol-5-amine and Related Heterocyclic Hybrids

The academic interest in hybrid molecules like this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units with known biological activity—to create a new molecule with potentially enhanced or novel properties. The synthesis of new heterocyclic molecules based on the hybridization of different pharmacophores is a promising avenue in modern medicinal chemistry. researchgate.net

By linking a furan ring to an isoxazole core, researchers aim to explore the synergistic effects of these two important heterocyclic systems. The goal is to develop new compounds with unique biological activity profiles that may differ from those of the individual components. nih.govrsc.org The study of such hybrids allows for a deeper understanding of structure-activity relationships and provides a platform for the discovery of new lead compounds for drug development. nih.gov The exploration of furan-isoxazole hybrids contributes to the ever-expanding library of heterocyclic compounds with potential applications in various scientific fields.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(furan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZGFIJQYOAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368870 | |

| Record name | 3-(Furan-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33866-44-3 | |

| Record name | 3-(Furan-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Furyl)-5-isoxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Furan 2 Yl Isoxazol 5 Amine and Its Derivatives

Overview of Established Synthetic Routes to Aminoisoxazoles and Isoxazoles

The construction of the isoxazole (B147169) ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cycloaddition reactions and other cyclization strategies.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) stands as one of the most fundamental and widely utilized methods for synthesizing isoxazole and isoxazoline (B3343090) rings. tandfonline.comrsc.org This approach offers a high degree of control over regioselectivity and is applicable to a broad range of substrates. tandfonline.com

Nitrile oxides, which are key intermediates in this process, are typically generated in situ from the corresponding aldoximes through oxidation or from hydroximoyl halides by dehydrohalogenation. tandfonline.comnih.gov A variety of oxidants have been employed for the conversion of aldoximes to nitrile oxides, including environmentally benign options like Oxone. tandfonline.com The subsequent reaction with terminal alkynes leads to the formation of 3,5-disubstituted isoxazoles with a high degree of regioselectivity. nih.govrsc.org The reaction conditions are often mild, allowing for the synthesis of complex molecules. rsc.org

The versatility of this method is demonstrated by its application under various conditions, including solvent-free mechanochemical ball-milling, which offers an environmentally friendly alternative to traditional solution-based techniques. tandfonline.comnih.gov Both catalyst-free and copper-catalyzed versions of this reaction have been developed, expanding the scope and applicability of the methodology. nih.gov The use of hypervalent iodine reagents has also been shown to effectively induce the cycloaddition of nitrile oxides to alkynes, leading to high yields of isoxazoles. rsc.org

| Dipole Precursor | Dipolarophile | Conditions | Product | Ref. |

| Aldoxime | Terminal Alkyne | Hypervalent Iodine | 3,5-Disubstituted Isoxazole | rsc.org |

| Aldoxime | Alkene/Alkyne | NaCl, Oxone, Na2CO3, Ball-milling | Isoxazoline/Isoxazole | tandfonline.com |

| Hydroxyimidoyl Chloride | Terminal Alkyne | Cu/Al2O3, Ball-milling | 3,5-Disubstituted Isoxazole | nih.gov |

Chalcones, which are α,β-unsaturated ketones, serve as excellent dipolarophiles in the synthesis of isoxazole derivatives. nveo.org The reaction of chalcones with hydroxylamine (B1172632) hydrochloride is a common method for preparing isoxazoles. rasayanjournal.co.inderpharmachemica.comresearchgate.net This reaction typically proceeds via a cyclization mechanism to afford the final isoxazole product. rasayanjournal.co.in Microwave-assisted synthesis has been shown to be an efficient technique for this transformation, often leading to improved reaction rates and yields. nveo.org

In some instances, the reaction of chalcones with hydroxylamine can lead to the formation of isoxazoline intermediates, which can then be converted to the corresponding isoxazoles. thieme-connect.com The regioselectivity of the cycloaddition can be influenced by the substituents on the chalcone (B49325) and the reaction conditions. For example, a chalcone-rearrangement strategy has been developed for the regioselective synthesis of 3,4-disubstituted isoxazoles from β-ketoacetals, which are derived from chalcones. thieme-connect.com

Other Cyclization and Rearrangement Strategies for Isoxazole Rings

Beyond 1,3-dipolar cycloadditions, several other synthetic strategies have been developed for the construction of the isoxazole ring. One notable method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org This approach allows for the synthesis of highly substituted isoxazoles, including 4-iodoisoxazoles, which can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov The reaction is tolerant of a wide variety of functional groups and can be scaled up to produce multi-gram quantities of the desired products. nih.gov

Another convenient method for the synthesis of 4-alkyl-5-aminoisoxazoles involves the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. organic-chemistry.orgnih.gov This reaction proceeds in high yield and provides a straightforward route to C4-alkylated 5-aminoisoxazoles. organic-chemistry.orgnih.gov The scope of this reaction has been explored by varying the nature of both the nitrile and the α-chlorooxime. nih.gov

Furthermore, intramolecular cyclization reactions have been employed to construct fused isoxazole ring systems. For example, the intramolecular [3+2] cycloaddition of a nitrile oxide with a neighboring alkyne has been used to synthesize novel tetracyclic isoxazole-containing compounds. mdpi.com

Targeted Synthesis of the 3-(Furan-2-yl)isoxazol-5-amine Scaffold

The synthesis of the specific target molecule, this compound, and its derivatives often involves strategies that incorporate the furan (B31954) moiety from the outset.

Synthetic Approaches Involving Furan Precursors

A direct approach to synthesizing this compound and its analogues involves the use of furan-containing starting materials. For instance, the 1,3-dipolar cycloaddition of nitrile oxides with furan-containing dipolarophiles is a viable strategy. In one study, nitrile oxides were generated in situ and trapped with 4-(furan-2-yl)but-3-en-2-one (B6264371) to produce an isomeric mixture of isoxazoles. asianpubs.org

Another approach involves the multicomponent reaction of hydroxylamine, a furan-containing aldehyde (such as furan-2-carbaldehyde), and a compound with an active methylene (B1212753) group, like malononitrile. This method has been successfully used to synthesize 5-amino-3-(furan-2-yl)isoxazole-4-carbonitrile. d-nb.info

The synthesis of 3-methyl-5-(5-methylfuran-2-yl)-4,5-dihydroisoxazole has been achieved through the cycloaddition of nitroethane to 5-methyl-2-vinylfuran. asianpubs.orgasianpubs.org This isoxazoline can then potentially be a precursor for further transformations to introduce the amino group at the 5-position.

Research has also been conducted on the synthesis of isoxazole derivatives where a furan ring is attached to the isoxazole core. For example, a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives were synthesized starting from 2-acetylfuran (B1664036) via a Claisen-Schmidt condensation to form a furan-containing chalcone, which was then cyclized to the isoxazole. researchgate.net

| Starting Material(s) | Key Reaction | Product | Ref. |

| Aldoxime, 4-(Furan-2-yl)but-3-en-2-one | 1,3-Dipolar Cycloaddition | Isomeric mixture of isoxazoles | asianpubs.org |

| Malononitrile, Hydroxylamine, Furan-2-carbaldehyde | Multicomponent Reaction | 5-Amino-3-(furan-2-yl)isoxazole-4-carbonitrile | d-nb.info |

| 5-Methyl-2-vinylfuran, Nitroethane | Cycloaddition | 3-Methyl-5-(5-methylfuran-2-yl)-4,5-dihydroisoxazole | asianpubs.orgasianpubs.org |

| 2-Acetylfuran, Aromatic Aldehyde, Hydroxylamine | Claisen-Schmidt Condensation, Cyclization | 1-{[3-(Furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine | researchgate.net |

Strategies for Introducing the Amino Functionality at the C-5 Position

The introduction of an amino group at the C-5 position of the isoxazole ring is a critical step in the synthesis of the target compound and its derivatives. Several strategies have been developed to achieve this transformation, often involving nucleophilic substitution or the cyclization of precursors already containing the nitrogen functionality.

One common approach involves the use of α-bromo ketoximes, which can react with a cyanide source, such as potassium cyanide, to yield 5-amino-3-arylisoxazoles. clockss.org The reaction proceeds by dropwise addition of the α-bromo ketoxime to a solution of KCN in methanol (B129727) at room temperature, affording the desired product in moderate to good yields. clockss.org Another method utilizes the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which provides a synthetically useful route to 5-aminoisoxazoles in good yields. researchgate.net

Furthermore, 3-bromoisoxazoles can be aminated through nucleophilic aromatic substitution. researchgate.net While these compounds are often inert under thermal conditions, the use of phosphazene bases under microwave irradiation facilitates the amination process, leading to the formation of the corresponding 3-aminoisoxazoles in moderate yields. researchgate.net Additionally, the synthesis of 4-alkyl-5-aminoisoxazoles can be achieved in high yield through the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes. organic-chemistry.org

The regioselectivity of amination, particularly in distinguishing between the 3- and 5-positions, is a key challenge. Reaction conditions such as temperature and pH have been identified as crucial factors in controlling the outcome. organic-chemistry.org For instance, careful control of these parameters can favor the formation of either 3-amino-5-alkyl or 5-amino-3-alkyl isoxazoles. organic-chemistry.org

Recent research has also explored the use of isoxazoles as electrophilic aminating reagents themselves. In a copper-hydride-catalyzed reaction, 1,2-benzisoxazole (B1199462) was found to be a practical electrophilic primary amine source for the hydroamination of alkenes. nih.gov This discovery opens up new possibilities for the synthesis of primary amines via the cleavage of the N-O bond in the isoxazole ring. nih.gov

| Method | Starting Materials | Key Reagents/Conditions | Product | Key Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| Reaction of α-bromo ketoximes | α-bromo ketoximes | KCN, MeOH, room temperature | 5-Amino-3-arylisoxazoles | Moderate to good yields. | clockss.org |

| Reaction of thiocarbamoylcyanoacetates | Thiocarbamoylcyanoacetates | Hydroxylamine | 5-Aminoisoxazoles | Good yields. | researchgate.net |

| Nucleophilic aromatic substitution | 3-Bromoisoxazoles | Amines, phosphazene bases, microwave irradiation | 3-Aminoisoxazoles | Facilitated by microwave; moderate yields. | researchgate.net |

| Nucleophilic addition | Lithiated alkyl nitriles, (α)-chlorooximes | - | 4-Alkyl-5-aminoisoxazoles | High yields. | organic-chemistry.org |

Specific Reaction Sequences for this compound or Closely Related Compounds

Claisen-Schmidt Condensation Followed by Cyclization

A prevalent and versatile method for synthesizing the isoxazole core, including 3-(furan-2-yl) substituted derivatives, is through the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized. researchgate.net This two-step process begins with the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. researchgate.net In the context of synthesizing furan-containing isoxazoles, 4-morpholino acetophenone can be reacted with a substituted furfuraldehyde to produce a 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one chalcone. researchgate.net

The subsequent and crucial step is the cyclization of the α,β-unsaturated carbonyl system of the chalcone with hydroxylamine hydrochloride. researchgate.net This reaction leads to the formation of the isoxazole ring. The use of microwave irradiation in this step has been shown to significantly enhance the reaction rate, reducing reaction times from hours to minutes while often improving yields. researchgate.netnveo.org For instance, a conventional method might require refluxing for 6-8 hours to achieve a 58-69% yield, whereas microwave-assisted synthesis can be completed in 6-10 minutes with yields of 67-82%. researchgate.net

Addition-Elimination Reactions for Aminoisoxazoles

Addition-elimination reactions provide a direct pathway to aminoisoxazoles. The synthesis of new 5-aminoisoxazoles can be achieved through the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net This method is considered a synthetically useful for obtaining these compounds in good yields. researchgate.net An addition-elimination mechanism has been proposed as the correct pathway for these transformations. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. The synthesis of isoxazoles, including this compound, has benefited from these advancements, particularly through the use of transition metal catalysis and microwave-assisted organic synthesis.

Transition Metal-Catalyzed Methodologies in Isoxazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of isoxazoles. researchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Synthesis: Copper catalysts are particularly attractive due to their low cost and have been employed in various isoxazole syntheses. rsc.orgrsc.org A notable example is the copper-catalyzed aerobic oxidative C–O bond formation for the synthesis of 3,5-disubstituted isoxazoles from enone oximes. rsc.orgrsc.org This method utilizes an inexpensive copper(II) acetate (B1210297) catalyst and molecular oxygen as a green oxidant, with water as the only byproduct. rsc.orgscispace.com Copper-catalyzed reactions have also been used for the reductive cleavage of the isoxazole ring, demonstrating the versatility of this metal in manipulating the isoxazole scaffold. cjcatal.com

Palladium-Catalyzed Synthesis: Palladium catalysts are renowned for their utility in cross-coupling reactions, which have been adapted for isoxazole synthesis. The Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides, can produce highly substituted isoxazoles. organic-chemistry.org Palladium catalysis is also instrumental in the functionalization of pre-formed isoxazole rings. For example, 4-iodoisoxazoles, synthesized via electrophilic cyclization, can undergo various palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of furan derivatives, which are key precursors for the target compound. mdpi.comnih.gov

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized in the C-H activation and annulation of 3-arylisoxazoles. rsc.org These reactions allow for the construction of complex fused-naphthalene systems from 3-arylisoxazoles and 1,6-diynes. rsc.org

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper | Aerobic oxidative C–O bond formation | Inexpensive catalyst, green oxidant (O2), good functional group tolerance. | rsc.org, rsc.org |

| Palladium | Sonogashira coupling-cycloaddition sequence | One-pot, three-component reaction for 3,4,5-substituted isoxazoles. | organic-chemistry.org |

| Palladium | Functionalization of 4-iodoisoxazoles | Versatile for creating highly substituted isoxazoles. | nih.gov |

| Rhodium | Sequential dual C–H annulation | Synthesis of complex fused polycyclic systems. | rsc.org |

Microwave-Assisted Organic Synthesis of Isoxazoles

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating organic reactions, including the synthesis of isoxazoles. tsijournals.com The primary advantages of this method are significantly reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts. nveo.orgtsijournals.com

The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride is a prime example of a reaction that benefits greatly from microwave irradiation. researchgate.netnveo.org Conventional heating methods may require several hours of reflux, whereas microwave-assisted synthesis can often be completed in a matter of minutes. researchgate.nettsijournals.com For instance, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole was reduced from 3 hours to just 30 seconds with a corresponding increase in yield from 70-81% to 90-95%. tsijournals.com

Microwave assistance has also been applied to one-pot, three-component syntheses of isoxazoles, further enhancing the efficiency of these multi-step processes. organic-chemistry.org The rapid heating and enhanced reaction rates under microwave conditions can minimize the formation of unwanted byproducts. nveo.orgorganic-chemistry.org This technique is also considered environmentally friendly due to its efficiency and often reduced need for large volumes of organic solvents. nih.gov

Ultrasound-Mediated Isoxazole Synthesis

Ultrasound irradiation, or sonochemistry, has emerged as a powerful tool in organic synthesis, aligning with the principles of green chemistry. acs.orgresearchgate.net The application of ultrasonic waves can significantly accelerate reaction rates, increase yields, and enable reactions to proceed under milder conditions, often reducing the need for harsh reagents or high temperatures. orgchemres.org This technique has been effectively applied to the synthesis of various heterocyclic compounds, including isoxazoles and their precursors, isoxazolines. acs.orgnih.govdntb.gov.ua

The synthesis of isoxazoles via ultrasound is frequently achieved through multicomponent reactions (MCRs) or 1,3-dipolar cycloadditions. nih.govresearchgate.netrsc.org For instance, researchers have developed one-pot, three-component methods for synthesizing isoxazole derivatives by reacting aldehydes, hydroxylamine hydrochloride, and β-ketoesters under ultrasonic irradiation. orgchemres.orgrsc.org These protocols often benefit from cleaner transformations, high yields (ranging from 82% to 96%), and substantially shorter reaction times (13-28 minutes) compared to conventional stirring methods. researchgate.netrsc.org The physical effects of ultrasound, such as acoustic cavitation, generate localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates the chemical reaction. researchgate.net

A notable example relevant to the target structure is the synthesis of 5-amino-3-(furan-2-yl)isoxazole-4-carbonitrile. While this specific synthesis was achieved through a green multicomponent reaction without sonication, the general applicability of ultrasound to similar MCRs for isoxazole synthesis is well-documented. rsc.orgd-nb.info For example, a one-pot, three-step process for 3,5-disubstituted isoxazoles utilizes the ultrasound-assisted cycloaddition of in-situ generated nitrile oxides with alkynes. acs.orgresearchgate.net Adapting such a method using furfural-derived nitrile oxides presents a viable sonochemical route to furan-substituted isoxazoles. vulcanchem.com

Table 1: Research Findings on Ultrasound-Assisted Isoxazole Synthesis

| Product Type/Derivative | Reactants | Catalyst/Conditions | Key Findings | Reference |

| 3,5-Disubstituted Isoxazoles | Aldehydes, Hydroxylamine Hydrochloride, Terminal Alkynes | Copper(I) catalyst, Dual-frequency ultrasound (20 kHz probe + 40 kHz bath) | Reaction time reduced to 1 hour; increased yields. researchgate.net | researchgate.net |

| Isoxazole-5(4H)-one Derivatives | Aldehydes, Hydroxylamine Hydrochloride, Ethyl Acetoacetate | Itaconic acid (organocatalyst), Water, 50°C, Ultrasonication | Yields of 85-95%; concise reaction time. rsc.org | rsc.org |

| Isoxazoline-Sulfonamide Hybrids | Aldehydes, Hydroxylamine Hydrochloride, Alkenes | Trichloroisocyanuric acid (TCCA), EtOH-water, Ultrasound activation | Good to excellent yields; shorter reaction times compared to stirring. nih.gov | nih.gov |

| 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones | Benzaldehyde derivatives, Hydroxylamine hydrochloride, Ethyl acetoacetate | Imidazole, Aqueous media, Ultrasound irradiation | High isolated yields, short reaction times, avoidance of organic solvents. orgchemres.org | orgchemres.org |

Utilization of Green Chemistry Solvents and Catalysts

The principles of green chemistry encourage the use of non-toxic, renewable, and recyclable solvents and catalysts to minimize environmental impact. researchgate.net Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained significant attention as environmentally benign alternatives to volatile and hazardous organic solvents for the synthesis of heterocyclic compounds like isoxazoles. nih.govwiley.com

Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride) that form a eutectic with a melting point much lower than the individual components. nih.gov They are often biodegradable, non-toxic, and inexpensive. A one-pot, three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles has been reported using a biorenewable DES composed of choline chloride and urea. nih.gov This solvent system facilitates the reaction between aldehydes and alkynes, offering an eco-friendly pathway to the isoxazole core. nih.gov The synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has also been successfully demonstrated in a deep eutectic solvent, highlighting the versatility of this medium. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and recyclability make them attractive for green synthesis. nih.govscirp.org The synthesis of 3,5-disubstituted isoxazoles has been achieved in excellent yields using butylmethylimidazolium (B1222432) salts ([BMIM]X) as the reaction medium for the condensation of a β-diketone with hydroxylamine. nih.gov In a specific application involving a furan precursor, bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates were synthesized in a five-component reaction using a furan aldehyde. scirp.org The reaction employed triethyl ammonium (B1175870) acetate (TEAA), an ionic liquid that served the dual role of a recyclable catalyst and a green solvent, leading to high yields at room temperature. scirp.org

Green Catalytic Systems: Beyond solvents, the use of benign catalysts is paramount. The synthesis of 5-amino-3-(furan-2-yl)isoxazole-4-carbonitrile was achieved through a multicomponent reaction of malononitrile, hydroxylamine, and furfural. d-nb.info This process utilized a catalytic medium of glycine/K2CO3 in an aqueous solution, representing an efficient, simple, and eco-friendly method that proceeds under mild conditions to give the product in good yield. d-nb.info

Table 2: Research Findings on Isoxazole Synthesis Using Green Solvents and Catalysts

| Product/Derivative | Green Method | Reactants | Key Findings | Reference |

| 5-Amino-3-(furan-2-yl)isoxazole-4-carbonitrile | Green Catalytic System | Furfural, Malononitrile, Hydroxylamine | Used Glycine/K2CO3 in water; eco-friendly and efficient reaction. | d-nb.info |

| 3,5-Disubstituted Isoxazoles | Deep Eutectic Solvent (DES) | Aldehydes, Alkynes | Employed Choline chloride:urea as a biorenewable and recyclable solvent. | nih.gov |

| Bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates | Ionic Liquid (IL) | Isoxazole amine, Furan aldehyde , β-keto ester | Triethyl ammonium acetate (TEAA) IL used as a recyclable catalyst and solvent; high yields. | scirp.org |

| 3,5-Disubstituted Isoxazoles | Ionic Liquid (IL) | β-Diketone, Hydroxylamine | Butylmethylimidazolium salts ([BMIM]X) used as a recyclable IL; excellent yields. | nih.gov |

| 3,4-Disubstituted Isoxazole-5(4H)-ones | Deep Eutectic Solvent (DES) | Aldehyde, Hydroxylamine hydrochloride, β-ketoester | Demonstrates the utility of DES as a green reaction medium for isoxazole synthesis. | researchgate.net |

Chemical Reactivity and Transformations of 3 Furan 2 Yl Isoxazol 5 Amine

Reactions of the Amino Group at the C-5 Position

The amino group at the C-5 position of the isoxazole (B147169) ring is a key functional group that dictates much of the compound's chemical behavior. ontosight.ai It serves as a nucleophilic center and a handle for the construction of more complex molecular architectures, including fused heterocyclic systems.

Nucleophilic Reactivity and Derivatization

The amino group in 3-(furan-2-yl)isoxazol-5-amine exhibits typical nucleophilic characteristics, allowing for a variety of derivatization reactions. These reactions are fundamental for modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules. chemimpex.com For instance, it can undergo acylation, alkylation, and condensation reactions with electrophilic partners.

Research has shown that the amino group of similar 5-aminoisoxazole derivatives can be acylated to form amides. researchgate.net This reactivity is crucial for the synthesis of a diverse range of compounds, including those with potential biological applications. The nucleophilicity of the amino group is central to these transformations, enabling the formation of new carbon-nitrogen bonds.

The derivatization of the amino group has been explored in the synthesis of various compounds. For example, the reaction of 5-aminoisoxazoles with various reagents can lead to the formation of a wide array of derivatives. These reactions often proceed under mild conditions, highlighting the reactivity of the amino group. The ability to easily derivatize this position makes this compound a valuable intermediate in synthetic chemistry. nih.gov

Potential for Formation of Fused Heterocyclic Systems

The amino group, in conjunction with the adjacent endocyclic nitrogen atom of the isoxazole ring, provides a reactive site for the construction of fused heterocyclic systems. These reactions, often involving bifunctional electrophiles, lead to the formation of bicyclic and polycyclic structures with diverse chemical and biological properties.

Studies on related 5-aminoisoxazoles have demonstrated their utility in the synthesis of fused systems such as isoxazolo[5,4-b]pyridines and other related heterocycles. mdpi.com These transformations typically involve condensation reactions followed by intramolecular cyclization. For example, the reaction of 5-aminoisoxazoles with β-dicarbonyl compounds or their equivalents can yield fused pyridone rings.

The formation of fused heterocycles is a testament to the versatility of the 5-aminoisoxazole scaffold. The strategic placement of the amino group facilitates cyclization reactions that would otherwise be difficult to achieve. This reactivity has been harnessed to create a variety of complex molecular architectures, expanding the chemical space accessible from this starting material. acs.org

Transformations Involving the Isoxazole Ring System

The isoxazole ring in this compound is not merely a passive scaffold but an active participant in various chemical transformations. Ring-opening reactions and conversions to other heterocyclic systems are prominent features of its chemistry, providing access to a wide range of valuable synthetic intermediates. researchgate.net

Ring-Opening Reactions and Formation of Versatile Synthetic Intermediates

The isoxazole ring is susceptible to cleavage under various conditions, leading to the formation of highly functionalized and versatile acyclic intermediates. rsc.org This ring-opening is a powerful synthetic strategy, as the resulting intermediates can be used to construct a variety of other molecular frameworks.

One of the most common methods for isoxazole ring opening is reductive cleavage, often using catalytic hydrogenation. This process typically breaks the weak N-O bond, leading to the formation of an enamino-ketone or related species. These intermediates are valuable precursors for the synthesis of other heterocycles, such as pyridines, pyrimidines, and pyrroles.

Base- or acid-catalyzed ring-opening reactions have also been reported for isoxazole derivatives. rsc.org These reactions can proceed through different mechanisms, depending on the substituents and reaction conditions, but ultimately lead to the formation of useful synthetic building blocks. The ability of the isoxazole ring to serve as a masked form of a 1,3-dicarbonyl or β-enaminone system is a key aspect of its synthetic utility.

Conversion to Other Diverse Heterocyclic Systems

Beyond simple ring-opening, the isoxazole moiety can be directly converted into other heterocyclic systems through various rearrangement and transformation reactions. rsc.orgnih.govmdpi.com These conversions often proceed in a single step and provide efficient routes to a diverse range of heterocyclic structures. nih.govmdpi.com

For example, isoxazoles can be transformed into pyrazoles, pyridines, and other heterocycles through thermal or photochemical rearrangements. mdpi.comnih.govmdpi.comresearchgate.net These reactions often involve complex mechanistic pathways, but they offer a powerful tool for rapidly accessing different heterocyclic cores. The specific outcome of these transformations is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions employed.

The conversion of isoxazoles to other heterocycles is a vibrant area of research, with new methods and transformations being continuously developed. nih.govmdpi.com This reactivity underscores the synthetic potential of the isoxazole ring system and its role as a versatile platform for the synthesis of diverse molecular architectures. vulcanchem.compolyu.edu.hk

Reactivity of the Furan (B31954) Moiety and its Influence on the Conjugated System

The furan moiety is known to undergo electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the attached isoxazole ring. Nevertheless, reactions such as nitration, halogenation, and Friedel-Crafts acylation can potentially occur on the furan ring, providing a means to further functionalize the molecule.

Furthermore, the furan ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene component. This reactivity opens up possibilities for the construction of complex polycyclic systems. The interplay between the furan and isoxazole rings, and the amino group, creates a rich and complex reactivity profile for this compound, making it a fascinating subject for further chemical exploration.

Investigation of Compound Stability and Potential Degradation Pathways in Biological and Chemical Contexts

The stability of a chemical compound is a critical factor influencing its potential applications, particularly in biological systems. An investigation into the stability of this compound under various biological and chemical conditions reveals potential degradation pathways. While direct experimental data for this specific molecule is limited, a comprehensive analysis can be extrapolated from the known chemical behaviors of its constituent furan and isoxazole rings, as well as the amino substituent.

In biological contexts, the metabolic stability of this compound is of primary concern. The furan moiety is known to be susceptible to metabolic oxidation, a reaction often catalyzed by cytochrome P450 (P450) enzymes. nih.govresearchgate.netnih.gov This oxidation can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can subsequently react with cellular nucleophiles like proteins and DNA. nih.govresearchgate.net The nature of the substituents on the furan ring can influence the formation of these metabolites. nih.gov For many furan-containing xenobiotics, this metabolic activation is a key step in their potential toxicity. nih.govnih.gov

The isoxazole ring also contributes to the metabolic profile of the compound. The metabolic fate of isoxazole-containing drugs has been a subject of study, with ring cleavage being a documented pathway. For instance, the anti-inflammatory drug leflunomide, which features an isoxazole ring, undergoes in vivo ring scission to its active α-cyanoenol metabolite. nih.govresearchgate.net This process is influenced by the substitution pattern on the isoxazole ring, with an unsubstituted C3-H being important for this transformation. nih.gov Given that the compound is a 3-substituted isoxazole, the stability of the ring to this specific cleavage pathway would be of interest in metabolic studies. Computational models have been developed to predict the bioactivation of isoxazole-containing molecules, often involving the formation of reactive quinone-type species. nih.govresearchgate.net

In addition to metabolic transformations, the chemical stability of this compound under various conditions is crucial. The stability of furan derivatives is known to be influenced by pH. researchgate.netnih.gov Acidic conditions can promote the degradation of the furan ring, potentially leading to ring-opening reactions. pharmaguideline.comnumberanalytics.com The presence of electron-withdrawing substituents on the furan ring can enhance its stability in acidic environments. researchgate.netresearchgate.net Polar aprotic solvents have been shown to have a stabilizing effect on furan compounds. nih.gov

The isoxazole ring also exhibits pH-dependent stability. Forced degradation studies on isoxazole derivatives have shown that they can degrade under both acidic and basic conditions. nih.gov For example, some isoxazole derivatives exhibit maximum stability in a pH range of 3-5, with increased degradation at higher or lower pH values. researchgate.net

Thermal stability is another important consideration. The thermal decomposition of isoxazole compounds has been studied, and it can lead to the cleavage of the isoxazole ring to form products such as nitriles and acetaldehyde. researchgate.netresearchgate.net The thermal stability of isoxazole-containing liquid crystals has also been investigated, with amides of isoxazoles showing greater thermal stability than corresponding thioureas. beilstein-journals.orgnih.gov Some energetic compounds based on the isoxazole scaffold have shown decomposition temperatures above 180°C. acs.org

Photostability is also a relevant parameter. Furan derivatives, particularly those with conjugated systems, can be photoreactive. researchgate.net Upon exposure to UV radiation, they can undergo dimerization or trans-cis isomerization. researchgate.net The extensive conjugation in this compound may render it susceptible to photodegradation.

Potential degradation pathways for this compound can be proposed based on the known reactivity of its components. In a biological system, a primary degradation pathway is likely to be the P450-mediated oxidation of the furan ring, leading to the formation of a reactive epoxide or cis-butenedial intermediate. This reactive species can then be detoxified by conjugation with glutathione (B108866) (GSH) or react with other cellular macromolecules. nih.gov Another plausible pathway involves the metabolic cleavage of the isoxazole ring. nih.govresearchgate.net

Under chemical stress conditions, degradation could be initiated by acid-catalyzed hydrolysis and ring-opening of the furan moiety. Alternatively, under strongly acidic or basic conditions, the isoxazole ring could undergo cleavage. Thermal stress may lead to the fragmentation of the isoxazole ring. researchgate.net

The following data tables summarize research findings on the stability and degradation of related furan and isoxazole compounds, providing insights into the potential behavior of this compound.

Table 1: Metabolic Pathways of Representative Furan-Containing Compounds

| Compound | Primary Metabolic Pathway | Key Metabolites | Reference(s) |

|---|---|---|---|

| Furan | P450-catalyzed oxidation | cis-2-Butene-1,4-dial (BDA) | nih.gov |

| Leflunomide | Isoxazole ring opening | A771726 (α-cyanoenol metabolite) | nih.govresearchgate.net |

| 2-Methylfuran | P450-catalyzed oxidation | Acetylacrolein | researchgate.net |

Table 2: Degradation of Isoxazole Derivatives Under Forced Conditions

| Isoxazole Derivative | Stress Condition | Major Degradation Products | Reference(s) |

|---|---|---|---|

| Leflunomide | Acid (1 N HCl), Base (1 N NaOH), Oxidation (3% H₂O₂), Thermal, UV radiation | Successful separation of degradation products from impurities | nih.gov |

| 1,2,4-Oxadiazole derivative | pH < 3 | Aryl nitrile | researchgate.net |

| Isoxazoline (B3343090) compounds | Thermal (160–280°C) | Acetaldehyde and aromatic nitrile | researchgate.net |

Biological Activities and Pharmacological Potential of 3 Furan 2 Yl Isoxazol 5 Amine Derivatives

Antimicrobial Efficacy

Derivatives of 3-(furan-2-yl)isoxazol-5-amine have demonstrated notable activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. growingscience.comresearchgate.net The inherent antimicrobial properties of the furan (B31954) ring, coupled with the versatile isoxazole (B147169) core, contribute to their potential as therapeutic agents. ijrpc.com

Antibacterial Spectrum and Potency

The antibacterial activity of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. growingscience.comzsmu.edu.ua Studies have shown that these compounds can exhibit moderate to good antibacterial efficacy. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 2.33 to 156.47 µM against various bacterial strains.

Specifically, research on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share structural similarities, revealed moderate-to-weak antimicrobial properties with MIC values between 8 and 256 µg/mL. nih.gov One particular derivative demonstrated significant activity against clinical strains of S. epidermidis, with an MIC value as low as 2 µg/mL. nih.gov Another study on newly synthesized isoxazole derivatives reported inspiring antibacterial activity for several compounds against both Gram-positive and Gram-negative strains at a concentration of 40 µg/ml. growingscience.com

| Bacterial Strain | Reported Activity of Derivatives | Reference |

| Bacillus subtilis | MIC values of 4.69 - 22.9 µM | |

| Staphylococcus aureus | MIC values of 5.64 - 77.38 µM | |

| Enterococcus faecalis | MIC values of 8.33 - 23.15 µM | |

| Escherichia coli | MIC values of 2.33 - 156.47 µM | |

| Pseudomonas aeruginosa | MIC values of 13.40 - 137.43 µM | |

| Salmonella typhi | MIC values of 11.29 - 77.38 µM | |

| S. epidermidis (clinical strain) | MIC value of 2 µg/mL | nih.gov |

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. growingscience.com The furan moiety is recognized for its contribution to antifungal properties. Research has demonstrated the effectiveness of these compounds against various fungal pathogens. nih.govgrowingscience.com

For example, derivatives have shown antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM and 56.74 to 222.31 µM, respectively. In another study, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were screened for their in-vitro antifungal activity against Aspergillus niger, with several compounds showing promising results. growingscience.com

| Fungal Strain | Reported Activity of Derivatives | Reference |

| Candida albicans | MIC values of 16.69 - 78.23 µM | |

| Fusarium oxysporum | MIC values of 56.74 - 222.31 µM | |

| Aspergillus niger | Inspiring activity at 40 µg/ml | growingscience.com |

Antitubercular Activity

Several derivatives of isoxazole, including those with a furan component, have been explored for their activity against Mycobacterium tuberculosis. nih.govmdpi.comnih.gov The development of new antitubercular agents is crucial due to the rise of drug-resistant strains. mdpi.com

Research into furan-based analogues as inhibitors of salicylate (B1505791) synthase MbtI, an essential enzyme for mycobacterial growth, has shown promise. mdpi.com One such study led to the development of 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, which exhibited not only good inhibitory properties but also improved antitubercular activity. mdpi.com While direct studies on this compound are limited in this specific context, the broader class of furan-containing isoxazoles shows potential. nih.govmdpi.com

Anticancer and Antitumor Properties

The anticancer potential of isoxazole derivatives, including those incorporating a furan ring, is a significant area of research. growingscience.comnih.gov These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action. nih.govnih.gov

Antiproliferative Activity against Various Human Tumor Cell Lines

Derivatives of this compound have demonstrated antiproliferative activity against a range of human tumor cell lines. growingscience.comnih.govnih.gov For instance, certain isoxazole derivatives have shown potent cytotoxic activities with IC50 values in the range of 0.04–12.00 µM against leukemia (K562) and breast cancer (MCF-7) cell lines. nih.gov

Another study on 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives found that while some compounds had low activity, others showed moderate action and were sensitive to MDA-MB-468 and T-47D breast cancer cell lines. growingscience.com A chalcone-pyrazole hybrid containing a furan moiety also showed promising activity against MCF-7, HepG2, and HCT116 cancer cell lines. nih.gov

| Cancer Cell Line | Derivative Type | Reported Activity (IC50) | Reference |

| Leukemia (K562) | Isoxazole derivative | 0.04–12.00 µM | nih.gov |

| Breast Cancer (MCF-7) | Isoxazole derivative | 0.04–12.00 µM | nih.gov |

| Breast Cancer (MDA-MB-468, T-47D) | 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile | Moderate Action | growingscience.com |

| Breast Cancer (MCF-7) | Chalcone-pyrazole hybrid | Promising Activity | nih.gov |

| Liver Cancer (HepG2) | Chalcone-pyrazole hybrid | Promising Activity | nih.gov |

| Colon Cancer (HCT116) | Chalcone-pyrazole hybrid | Promising Activity | nih.gov |

| Lung Cancer (A549) | (3-(Furan-2-yl)pyrazol-4-yl) chalcones | IC50 of 13.86 and 20.05 µg/mL for compounds 7c and 7b | nih.gov |

Elucidation of Molecular Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction, STAT3 Inhibition)

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms.

Tubulin Polymerization Inhibition: A significant mechanism of action for some isoxazole-furan hybrids is the inhibition of tubulin polymerization. nih.govvulcanchem.com These compounds can competitively bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. vulcanchem.com Certain derivatives have been shown to inhibit tubulin polymerization in a manner similar to the potent antitumor agent combretastatin (B1194345) A-4. nih.gov

Apoptosis Induction: Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. nih.govacs.org For example, (3-(furan-2-yl)pyrazol-4-yl) chalcones have been shown to induce apoptosis in the A549 lung cancer cell line by upregulating the expression of pro-apoptotic genes like Bax and p53, and downregulating anti-apoptotic genes such as Bcl-2. nih.gov

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that, when overactive, can promote tumor growth. Some isoxazole-fused quinone derivatives have been explored as anti-colorectal cancer agents that function by inhibiting STAT3 and increasing reactive oxygen species levels. dntb.gov.ua While not directly focused on this compound, this suggests a potential mechanism for related compounds.

Anti-inflammatory and Analgesic Effects

Derivatives of the 3-(furan-2-yl)isoxazole scaffold have been investigated for their potential to mitigate inflammation and pain. These effects are often linked to their ability to interact with key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition Profiling (COX-1 and COX-2 Selectivity)

The cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). They exist in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

A study involving a series of novel isoxazole derivatives, including those with a furan moiety, assessed their in vitro inhibitory effects on COX-1 and COX-2 enzymes. nih.gov The research identified several compounds as potent and selective inhibitors of the COX-2 enzyme. Specifically, compounds designated C3, C5, and C6, which incorporate the furan-isoxazole core, were highlighted as promising candidates for selective COX-2 inhibition. nih.gov The isoxazole ring is considered a specialized anti-inflammatory pharmacophore that can contribute to COX-2 selectivity and potentially lead to fewer adverse effects. nih.gov

In a different line of research, a highly selective COX-1 inhibitor, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], was used as a lead compound. nih.gov Researchers found that replacing the methyl group with an amino group resulted in a derivative with improved COX-1 selectivity and inhibitory activity. nih.gov This finding is significant as selective COX-1 inhibition is being explored as a therapeutic strategy for conditions like cancer and neuro-inflammation-derived neurodegenerative diseases. nih.gov

Another study synthesized a series of 3-phenyl-5-furan isoxazole derivatives and evaluated their anti-inflammatory potential. researchgate.net Molecular docking studies suggested that compounds 5b, 5c, and 5d exhibited good binding affinity to the COX-2 enzyme. researchgate.net

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Furan-Isoxazole Derivatives Note: Specific IC50 values were not provided in the source material, but the relative potency and selectivity were described.

| Compound | Target | Activity | Selectivity |

|---|---|---|---|

| C3 | COX-2 | Potent Inhibitor | Good candidate for selective COX-2 inhibition |

| C5 | COX-2 | Potent Inhibitor | Good candidate for selective COX-2 inhibition |

| C6 | COX-2 | Potent Inhibitor | Good candidate for selective COX-2 inhibition |

| 5b, 5c, 5d | COX-2 | Good Binding Affinity | Decisive for anti-inflammatory activity |

| [3-(5-chlorofuran-2-yl)-5-amino-4-phenylisoxazole] | COX-1 | Improved Inhibitory Activity | Improved COX-1 Selectivity |

Central Nervous System (CNS) Activities

The isoxazole scaffold is present in various compounds with psychoactive properties, and derivatives of 3-(Furan-2-yl)isoxazol have been specifically evaluated for their effects on the central nervous system. researchgate.net

Antidepressant Activity Assessment

Several studies have explored the antidepressant potential of furan-containing isoxazole derivatives. A series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives (isoxazolines) were synthesized and evaluated using the forced swim test (FST) in mice, a common behavioral model for screening antidepressant activity. researchgate.netresearchgate.net

In this study, compound 2e (4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol) emerged as the most potent antidepressant agent. researchgate.net Its mechanism of action is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. researchgate.netresearchgate.net

Another novel series of compounds, 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives, also underwent antidepressant screening. researchgate.net The Porsolt's behavioral despair test showed that compounds 3a and 3k significantly reduced the duration of immobility in mice, indicating a potent antidepressant-like effect. researchgate.net

Table 2: Antidepressant Activity of 3-(Furan-2-yl)isoxazole Derivatives in Forced Swim Test (Mice)

| Compound | Structure | Activity |

|---|---|---|

| 2e | 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol | Most potent antidepressant in its series; acts via MAO inhibition. researchgate.netresearchgate.net |

| 3a | 1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine | Reduced immobility time by 152.00%. researchgate.net |

| 3k | 1-{[5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine | Reduced immobility time by 152.33%. researchgate.net |

Antianxiety Activity Evaluation

The same series of compounds were often evaluated for antianxiety (anxiolytic) effects, typically using the elevated plus-maze (EPM) model. The EPM assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

The 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives showed moderate to significant anxiolytic activity compared to the reference drug diazepam. researchgate.net The promising antidepressant compound 2e also demonstrated notable antianxiety effects, which could be linked to its MAO inhibitory action. researchgate.net

Similarly, in the study of piperazine-containing isoxazoline (B3343090) derivatives, compounds 3a and 3k were found to have significant antianxiety activity in the plus-maze test, alongside their antidepressant effects. researchgate.net

Table 3: Antianxiety Activity of 3-(Furan-2-yl)isoxazole Derivatives in Elevated Plus Maze

| Compound | Structure | Activity |

|---|---|---|

| 2e | 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol | Showed promising antianxiety effects. researchgate.net |

| 3a | 1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine | Showed significant antianxiety activity. researchgate.net |

| 3k | 1-{[5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine | Showed significant antianxiety activity. researchgate.net |

Neuroprotective Effects

The potential for isoxazole derivatives to exert neuroprotective effects is an emerging area of interest. researchgate.net Neuroinflammation, which involves the activation of glial cells and the production of inflammatory mediators, is a key pathological feature of many neurodegenerative diseases.

The neuroprotective effects of this compound derivatives can be inferred from their anti-inflammatory activities. As mentioned, the inhibition of COX-1 is being investigated as a therapeutic strategy for neuro-inflammation-derived neurodegenerative diseases. nih.gov Therefore, furan-isoxazole derivatives that selectively inhibit COX-1 could theoretically offer neuroprotection by mitigating chronic neuroinflammatory processes. However, direct experimental evidence specifically demonstrating the neuroprotective effects of this class of compounds in dedicated models of neurodegeneration is an area that warrants further research.

Modulation of Neurotransmitter Systems (e.g., GABA Agonistic Activity, Glutamate (B1630785) Transporter Modulation)

Derivatives of the isoxazole scaffold have been investigated for their capacity to modulate various neurotransmitter systems within the central nervous system (CNS). Research has focused on their interactions with both inhibitory (GABA) and excitatory (glutamate) pathways.

Certain isoxazole derivatives have been identified as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission. sci-hub.st These modulators enhance the receptor's response to the endogenous ligand glutamate, which is fundamental for processes like learning and memory. sci-hub.st For instance, isoxazolo[3,4-d]pyridazinones have demonstrated selective positive modulation at metabotropic glutamate receptor (mGluR) subtypes 2 and 4. researchgate.netmdpi.com

Conversely, other studies have explored the agonistic activity of isoxazole-containing compounds at glutamate receptors. A series of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid analogs were synthesized and evaluated for their glutamate receptor-agonistic properties. nih.gov In the realm of GABAergic modulation, which is central to CNS inhibition, derivatives such as 4-amino-3-(benzo[b]furan-2-yl)butanoic acids have been studied as analogs of baclofen, acting as substrates for the GABA-B receptor. beilstein-journals.org Furthermore, specific derivatives of nipecotic acid incorporating furan and phenyl groups have been explored as potent inhibitors of the GABA transporter GAT1, suggesting a potential role in conditions characterized by reduced GABAergic tone. uni-muenchen.de

Table 1: Selected Isoxazole Derivatives and their Activity on Neurotransmitter Systems

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Isoxazolo[3,4-d]pyridazinones | Metabotropic Glutamate Receptors (mGluR2, mGluR4) | Selective Positive Allosteric Modulator | researchgate.netmdpi.com |

| (S)-2-Amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)-propanoic acid analogs | Glutamate Receptors | Agonist | nih.gov |

| 4-Amino-3-(benzo[b]furan-2-yl)butanoic acids | GABA-B Receptors | Substrate | beilstein-journals.org |

| 5-Substituted Nipecotic Acid Derivatives | GABA Transporter 1 (GAT1) | Inhibitor | uni-muenchen.de |

Immunomodulatory Effects

The isoxazole nucleus is a component of compounds that exhibit a range of immunomodulatory activities, encompassing both immunosuppressive and immunostimulatory effects. nih.gov The specific outcome of the immune modulation appears to be highly dependent on the substitution pattern around the core isoxazole ring. mdpi.com

Studies have shown that certain derivatives can influence T-cell subsets and B-cell levels, and enhance antibody production in response to antigens. For example, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) was found to modulate lymphocyte populations and augment the production of anti-SRBC (sheep red blood cell) antibodies in mice. nih.gov Similarly, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (compound 06K) has also been investigated for its immunoregulatory properties in murine models. nih.gov

In contrast, other derivatives have been designed and synthesized with the aim of achieving immunosuppression. A notable example is ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (compound MZO-2), which was identified as a potential immunosuppressive agent following in vitro screening. nih.gov Some compounds have also shown immunostimulatory properties; for instance, certain derivatives stimulated the proliferation of human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and increased the production of interleukin-1β (IL-1β) in peritoneal cell cultures. nih.gov These findings highlight the isoxazole moiety as a "privileged structure" for developing agents that can either suppress or stimulate the immune system, depending on the specific molecular design. nih.govmdpi.com

Activity against Neglected Tropical Diseases (e.g., Antileishmanial Activity)

Derivatives containing the isoxazole ring, particularly those linked to a nitrofuran scaffold, have emerged as a promising class of agents against neglected tropical diseases like leishmaniasis. researchgate.netdntb.gov.ua Research has demonstrated that these compounds possess significant in vitro activity against various Leishmania species. researchgate.netnih.gov

A study involving a series of nineteen 3,5-disubstituted-isoxazole analogs, synthesized from a 5-nitrofuran chloro-oxime, revealed potent activity against both the promastigote and amastigote forms of Leishmania (Leishmania) amazonensis. dntb.gov.ua Within this series, compounds with specific substitutions showed noteworthy efficacy. For example, an alkylchlorinated derivative (compound 14p) exhibited strong activity against the clinically relevant amastigote form, with a half-maximal inhibitory concentration (IC50) of 0.6 µM. researchgate.netdntb.gov.ua In the aromatic series, a trimethoxy isoxazole derivative (compound 14g) was particularly active, with an IC50 of 1.2 µM and a high selectivity index of 20.2, indicating a favorable profile of parasite toxicity over host cell toxicity. dntb.gov.ua

Structure-activity relationship evaluations suggest that the electron-poor nature of the isoxazole ring may contribute to its antileishmanial efficacy. nih.gov Other research has also highlighted the potential of isoxazole-based compounds as potent leishmanicidal agents, with some derivatives showing superior inhibition compared to the standard drug Miltefosine. researchgate.net

**Table 2: Antileishmanial Activity of Selected 3,5-Disubstituted-Isoxazole Derivatives against *L. amazonensis***

| Compound | Substituent Nature | Form | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 14p | Alkylchlorinated | Amastigote | 0.6 | 5.2 | researchgate.netdntb.gov.ua |

| 14o | Alkyl | Amastigote | 8.5 | 8.0 | dntb.gov.ua |

| 14g | Aromatic (Trimethoxy) | Amastigote | 1.2 | 20.2 | dntb.gov.ua |

| 14h | Aromatic | Amastigote | 7.0 | 6.1 | dntb.gov.ua |

| 14j | Aromatic (4-SCH3) | Amastigote | 5.7 | 10.2 | dntb.gov.ua |

Antiviral Activities (e.g., Anti-influenza A)

The furan-isoxazole scaffold has been incorporated into novel molecular designs aimed at combating viral infections, with a particular focus on the influenza A virus. rsc.orgrsc.org Researchers have targeted different viral components, including the influenza neuraminidase (NA) and the viral nucleoprotein (NP).

One approach involved the synthesis of a new series of isoxazol-4-carboxa piperidyl derivatives designed to target the viral nucleoprotein, which is crucial for viral replication. rsc.orgrsc.org These compounds were evaluated for their in vitro activity against the influenza A/PR/8/34 (H1N1) strain. rsc.orgrsc.org A key intermediate in this synthesis was ethyl 3-(furan-2-yl)-5-methylisoxazole-4-carboxylate. rsc.orgrsc.org

Another strategy focused on modifying existing antiviral drugs. Novel derivatives of Oseltamivir were created by substituting the C-5 amino group with various heterocyclic moieties, including C-5-NH-isoxazole structures. polyu.edu.hk These compounds were tested for their ability to inhibit the neuraminidase enzyme of a clinical A/H3N2 influenza strain. polyu.edu.hk While the C-5-NH-isoxazole derivatives generally showed milder inhibitory activity compared to other series in the study, one derivative incorporating a furan-2-yl group (compound 6f) demonstrated significant inhibition of the influenza NA, with an IC50 value of 1.92 ± 0.24 nM. polyu.edu.hk

Table 3: Anti-Influenza Activity of Selected Isoxazole Derivatives

| Compound Series | Viral Target | Key Finding | Reference |

|---|---|---|---|

| Isoxazol-4-carboxa piperidyl derivatives | Nucleoprotein (NP) | Active in vitro against Influenza A (H1N1) | rsc.orgrsc.org |

| Oseltamivir C-5-NH-isoxazole derivatives | Neuraminidase (NA) | Compound 6f (furan-2-yl substituted) showed an IC50 of 1.92 nM against A/H3N2 NA. | polyu.edu.hk |

Miscellaneous Biological Activities (e.g., Antidiabetic, Anthelmintic, H+/K+ ATPase Inhibition)

Beyond the aforementioned activities, derivatives of this compound and related isoxazole structures have been explored for a variety of other pharmacological effects.

Antidiabetic Activity: Research has identified isoxazole-based flavonoid derivatives as potential antidiabetic agents. researchgate.net These compounds have been shown to significantly enhance glucose consumption in insulin-resistant HepG2 cells. researchgate.net The underlying mechanism may involve the activation of the AMPK/PEPCK/G6Pase pathway, which plays a critical role in cellular energy homeostasis and glucose metabolism. researchgate.net One study reported that novel isoxazole derivatives of Kaempferol were promising candidates, with one compound (C45) showing an EC50 of 0.8 nM for glucose consumption. researchgate.net

Anthelmintic Activity: The isoxazole ring has also been associated with anthelmintic properties. An early report indicated that 3-substituted 5-methylthio isoxazoles exhibited activity against helminths, suggesting another avenue for the therapeutic application of this heterocyclic system. semanticscholar.org

H+/K+ ATPase Inhibition: Certain 3-phenyl-5-furan isoxazole derivatives have been evaluated for their potential as anti-ulcer agents through the inhibition of the proton pump, H+/K+ ATPase. researchgate.netacu.edu.in In one study, a series of these compounds was synthesized and screened, with compound (5f), 3-(2,4-dichlorophenyl)-5-(furan-2-yl)isoxazole, demonstrating potent inhibitory activity against H+/K+ ATPase with an IC50 value of 42.41±0.29 μg/mL, which was comparable to the standard drug omeprazole. researchgate.netacu.edu.in This suggests that the furan-isoxazole core can serve as a scaffold for developing new proton pump inhibitors.

Table 4: Miscellaneous Biological Activities of Isoxazole Derivatives

| Activity | Compound Class | Key Finding/Result | Reference |

|---|---|---|---|

| Antidiabetic | Isoxazole-based flavonoid derivatives | Improved glucose consumption in IR-HepG2 cells (EC50 = 0.8 nM for C45). | researchgate.net |

| Anthelmintic | 3-Substituted 5-methylthio isoxazoles | Exhibited anthelmintic activity. | semanticscholar.org |

| H+/K+ ATPase Inhibition | 3-(2,4-dichlorophenyl)-5-(furan-2-yl)isoxazole | Potent inhibition with IC50 of 42.41±0.29 μg/mL. | researchgate.netacu.edu.in |

Medicinal Chemistry and Drug Discovery Applications

Structure-Activity Relationship (SAR) Studies of 3-(Furan-2-yl)isoxazol-5-amine Derivatives

The biological activity of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents. Research on related isoxazole (B147169) and furan (B31954) structures provides insights into how modifications can tune the pharmacological properties of these compounds.

Substitutions on the Furan Ring: The furan moiety can be substituted to modulate activity. For instance, in related benzofuran derivatives, the presence and position of a methoxy group have been shown to significantly enhance antiproliferative activity. mdpi.com This suggests that introducing small electron-donating groups on the furan ring of this compound could be a viable strategy to improve potency.

Modifications of the Amine Group: The 5-amine group is a critical site for modification. Acylation or substitution of the amine can lead to derivatives with diverse biological activities. For example, converting the amine into an amide, such as in N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide, introduces new points of interaction with biological targets. bldpharm.com In other heterocyclic systems, substituting the amine with different aryl groups has led to compounds with significant anticancer activity.

Substitutions on the Isoxazole Ring: While the core 3-(furan-2-yl) and 5-amine substituents are defining features, further substitution on the isoxazole ring itself (at the 4-position) can also influence activity. Introducing small alkyl or aryl groups at this position can alter the molecule's conformation and steric profile, potentially leading to improved target binding or selectivity. Studies on isoxazole functionalized chromene derivatives have shown that substitutions on the phenyl ring attached to the isoxazole core, such as with fluorine or trifluoromethyl groups, can promote cytotoxicity. nih.gov

The following table summarizes the general impact of substituents on the biological activity of related heterocyclic compounds, which can be extrapolated to guide the modification of the this compound scaffold.

| Scaffold Position | Substituent Type | Observed Impact on Activity (in related compounds) | Potential Rationale |

| Furan Ring | Electron-donating groups (e.g., -OCH3) | Increased antiproliferative potency mdpi.com | Enhances electron density and may improve hydrogen bonding capability. |

| Furan Ring | Electron-withdrawing groups (e.g., -NO2) | Can modulate activity, sometimes increasing it ijabbr.com | Alters electronic properties, potentially improving target interaction. |

| 5-Amine Group | Acylation (Amide formation) | Creates derivatives with distinct biological profiles bldpharm.com | Introduces hydrogen bond acceptors and donors, altering binding modes. |

| 5-Amine Group | Aryl substitution | Can lead to potent anticancer agents nih.gov | Introduces bulky groups that can occupy hydrophobic pockets in the target protein. |

| Isoxazole Ring (C4) | Small alkyl groups | Can influence conformation and selectivity | Modifies steric profile, potentially improving fit with the target. |

| Phenyl ring (when replacing Furan) | Halogens (e.g., -F, -Cl), -CF3 | Increased cytotoxic activity nih.gov | Enhances lipophilicity and can form halogen bonds with the target. |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, key pharmacophoric features can be identified that are crucial for its interaction with various biological targets.

Hydrogen Bond Donors and Acceptors: The 5-amine group provides a crucial hydrogen bond donor feature. The nitrogen and oxygen atoms within the isoxazole ring act as hydrogen bond acceptors. These features allow the molecule to form specific hydrogen bonding interactions within a target's binding site, which is often essential for high-affinity binding.

Aromatic/Hydrophobic Regions: The furan ring serves as a key aromatic and hydrophobic region. This part of the molecule can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a protein.

Rigid Scaffold: The isoxazole ring provides a rigid scaffold that holds the furan ring and the amine group in a defined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The specific geometry of the 3,5-disubstituted isoxazole is a critical determinant of how the pharmacophoric features are presented to the target. dundee.ac.uk

Crystallization studies of related isoxazole derivatives have confirmed that the isoxazole core and its substituents anchor the molecule into specific allosteric binding sites on target proteins. dundee.ac.uk

In Vitro and In Vivo Pharmacological Evaluation Methodologies

To assess the therapeutic potential of this compound and its derivatives, a combination of in vitro and in vivo pharmacological evaluations is necessary.

Cell-based assays are fundamental for initial screening and understanding the mechanism of action of new compounds.

Antiproliferative Assays: The antiproliferative activity of isoxazole derivatives has been evaluated against various human cancer cell lines. nih.govd-nb.info For this compound, its cytotoxic effects could be assessed using cell lines such as HeLa (cervical cancer), CaCo-2 (colorectal adenocarcinoma), and HT-29 (colorectal adenocarcinoma). d-nb.infomdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to determine cell viability, where a reduction in cell viability indicates cytotoxic activity. mdpi.com The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is a key parameter determined from these assays. nih.gov

Enzyme Inhibition Assays: Isoxazole-containing compounds have been identified as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. espublisher.com To evaluate this compound as a potential enzyme inhibitor, specific assays for target enzymes would be employed. For instance, if targeting a kinase, a kinase inhibition assay would measure the compound's ability to block the phosphorylation of a substrate.

Table 2: Examples of Cell-Based Assays for Isoxazole Derivatives

| Assay Type | Purpose | Example Cell Lines | Key Parameter |

| Antiproliferative | To assess the ability of a compound to inhibit cancer cell growth. nih.govd-nb.info | HeLa, CaCo-2, HT-29 d-nb.infomdpi.com | IC50 (50% inhibitory concentration) nih.gov |

| Enzyme Inhibition | To determine if a compound can block the activity of a specific enzyme. | Varies depending on the target enzyme. | IC50 or Ki (inhibition constant) |

| Target Engagement | To confirm that the compound interacts with its intended molecular target within the cell. | Genetically modified cell lines expressing the target. | Cellular thermal shift assay (CETSA) or reporter gene assays. |

Following promising in vitro results, in vivo studies in animal models are crucial to evaluate the efficacy and pharmacokinetic properties of a drug candidate in a whole organism.